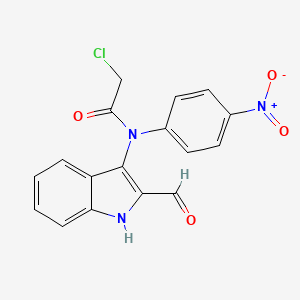
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, making it a versatile ligand in catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The phosphine group is introduced via a substitution reaction, where a chlorophosphine reacts with the oxazoline derivative.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted phosphine-oxazoline ligands.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in enzyme mimetics and as a chiral selector in chromatography.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through coordination with transition metals. The phosphine and oxazoline moieties bind to the metal center, creating a chiral environment that facilitates asymmetric catalysis. This coordination alters the electronic and steric properties of the metal, enhancing its reactivity and selectivity in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Diphenylphosphanyl)-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral phosphine ligand used in asymmetric catalysis.
(S)-2-(Diphenylphosphanyl)-1,1’-binaphthyl (BINAP): Similar to BINAP but without the methoxy group.
(S)-2-(Diphenylphosphanyl)-2’-hydroxy-1,1’-binaphthyl (BINOL): A chiral ligand with a hydroxy group.
Uniqueness
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the presence of both phosphine and oxazoline moieties, which provide a versatile coordination environment. The chloro substituent further enhances its reactivity and selectivity in catalytic processes, making it a valuable ligand in asymmetric synthesis.
Eigenschaften
Molekularformel |
C24H23ClNOP |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
[5-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)22-16-27-24(26-22)21-14-13-18(25)15-23(21)28(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,17,22H,16H2,1-2H3/t22-/m1/s1 |
InChI-Schlüssel |
PMIXSYQJCFYEQR-JOCHJYFZSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)



